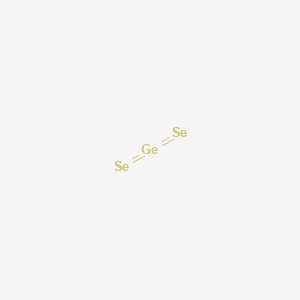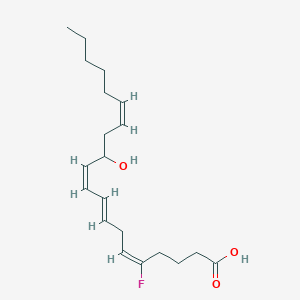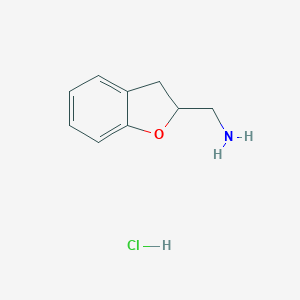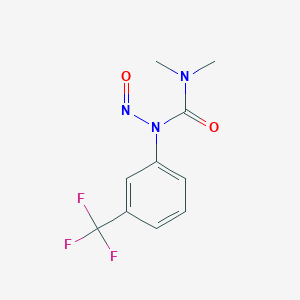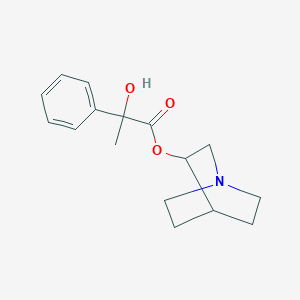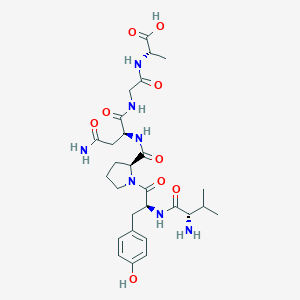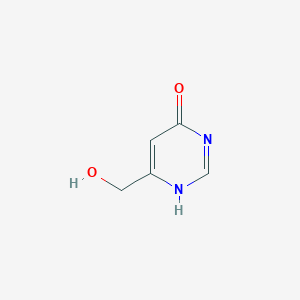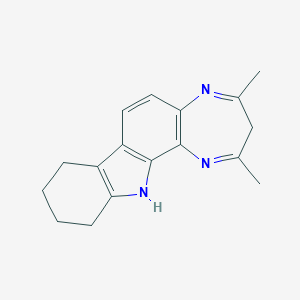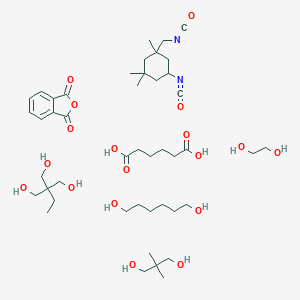
3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene (ACP) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential to cause cancer and other adverse health effects. ACP is a potent mutagen and carcinogen, and exposure to this chemical has been linked to an increased risk of lung cancer, skin cancer, and other types of cancer. Despite its potential health hazards, ACP has also been used in scientific research to investigate its mechanism of action and potential therapeutic applications.
Wirkmechanismus
3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene is a potent mutagen and carcinogen that can cause DNA damage through the formation of reactive metabolites. These metabolites can bind to DNA and cause mutations, which can lead to the development of cancer. 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer and other adverse health effects.
Biochemical and Physiological Effects:
3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene has been shown to have a number of biochemical and physiological effects on cells and tissues. Studies have demonstrated that 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene can induce DNA damage, oxidative stress, and inflammation, which can lead to the development of cancer and other adverse health effects. 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene has also been shown to affect cellular signaling pathways, including those involved in apoptosis and cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene has been used in laboratory experiments to investigate its potential therapeutic applications, such as its ability to induce apoptosis in cancer cells. One advantage of using 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene in these experiments is that it is a potent mutagen and carcinogen, which can provide insights into the mechanisms of cancer development. However, one limitation of using 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene in laboratory experiments is that it is a hazardous chemical that requires careful handling and disposal to prevent exposure to researchers and the environment.
Zukünftige Richtungen
There are many potential future directions for research on 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene, including investigations into its mechanism of action, its potential therapeutic applications, and its effects on the environment. One area of research that has received increased attention in recent years is the development of new methods for synthesizing 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene that are more environmentally friendly and sustainable. Other potential future directions for research on 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene include investigations into its role in the development of other types of cancer, as well as its effects on human health and the environment at low levels of exposure.
Synthesemethoden
3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene can be synthesized through a number of different methods, including chemical synthesis, microbial synthesis, and plant synthesis. One common method involves the reaction of cyclopentadiene with maleic anhydride to produce the diels-alder adduct, which can then be converted to 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene has been the subject of extensive scientific research due to its potential health hazards and its role in the development of cancer. Studies have investigated the mechanism of action of 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene, as well as its biochemical and physiological effects on cells and tissues. 3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene has also been used in laboratory experiments to test its potential therapeutic applications, such as its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
105708-67-6 |
|---|---|
Produktname |
3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene |
Molekularformel |
C20H14O2 |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
3-pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),4(17),5,7(16),8,10(15),11,13-octaenyl acetate |
InChI |
InChI=1S/C20H14O2/c1-11(21)22-17-10-15-9-14-4-2-3-12-5-6-13-7-8-16(17)19(15)20(13)18(12)14/h2-9,17H,10H2,1H3 |
InChI-Schlüssel |
VDWHJWAVLSNCAK-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CC2=CC3=CC=CC4=C3C5=C(C=C4)C=CC1=C25 |
Kanonische SMILES |
CC(=O)OC1CC2=CC3=CC=CC4=C3C5=C(C=C4)C=CC1=C25 |
Synonyme |
3-Acetoxy-3,4-dihydrocyclopenta(cd)pyrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



